![molecular formula C11H13NO3 B13665850 2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzo-oxazine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl glyoxylate, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazine ring can be reduced under specific conditions to yield a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazine derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes.
Material Science: In polymer applications, the compound can act as a cross-linking agent, enhancing the mechanical properties of the material.
相似化合物的比较
Similar Compounds
2-Hydroxymethylbenzimidazole: Similar in structure but contains a benzimidazole core instead of an oxazine ring.
Thiazole Derivatives: These compounds also feature a heterocyclic core and are used in various applications, including medicinal chemistry.
Uniqueness
2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific oxazine ring structure, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-ethyl-6-(hydroxymethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO3/c1-2-9-11(14)12-8-5-7(6-13)3-4-10(8)15-9/h3-5,9,13H,2,6H2,1H3,(H,12,14) |
InChI 键 |
WPVMOALKVPFNTF-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


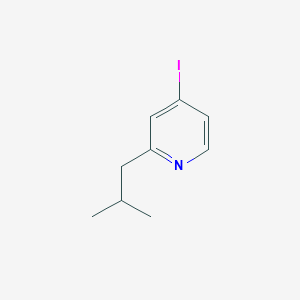
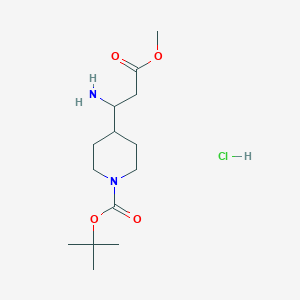
![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
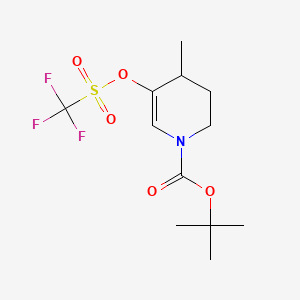
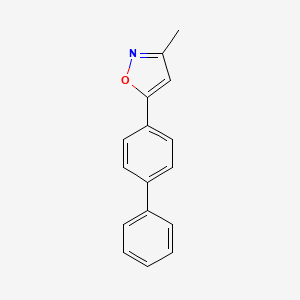
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
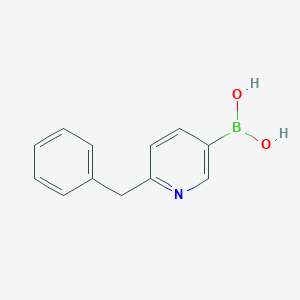
![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
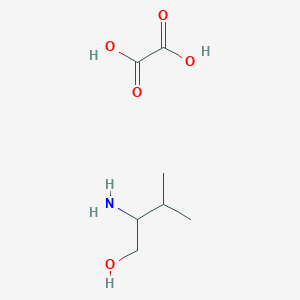
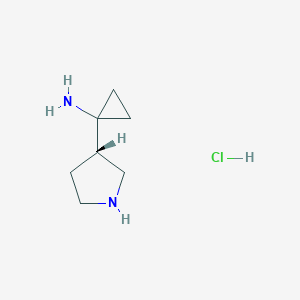

![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
